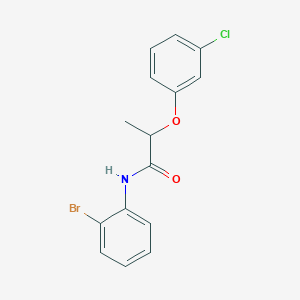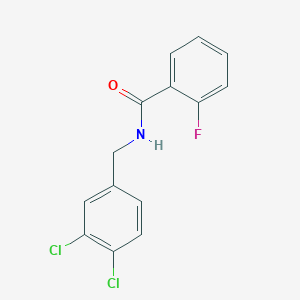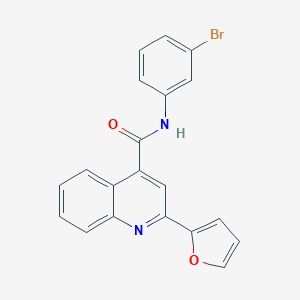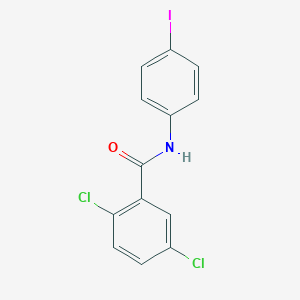![molecular formula C14H25NO3 B332663 2-[(HEXYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B332663.png)
2-[(HEXYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(HEXYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID is an organic compound with a complex structure that includes a cyclohexane ring, a carboxylic acid group, and a hexylcarbamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(HEXYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID typically involves the reaction of cyclohexanecarboxylic acid with hexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Cyclohexanecarboxylic acid and hexyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. A suitable solvent, such as dichloromethane or tetrahydrofuran, is used to dissolve the reactants.
Catalysts: A catalyst, such as a tertiary amine or a metal catalyst, may be used to facilitate the reaction.
Temperature and Time: The reaction is typically carried out at room temperature or slightly elevated temperatures, and the reaction time can vary from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors, automated synthesis systems, and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(HEXYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The hexylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Applications De Recherche Scientifique
2-[(HEXYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the study of enzyme interactions and as a probe for understanding biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(HEXYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets. The hexylcarbamoyl group can interact with enzymes or receptors, modulating their activity. The cyclohexane ring provides structural stability, while the carboxylic acid group can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
2-[(HEXYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid: Lacks the hexylcarbamoyl group, making it less versatile in certain reactions.
2-(Cyclohexylcarbamoyl)cyclohexanecarboxylic acid: Similar structure but with a cyclohexyl group instead of a hexyl group, leading to different chemical properties and reactivity.
Hexylcarbamic acid: Lacks the cyclohexane ring, resulting in different stability and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it valuable for various applications.
Propriétés
Formule moléculaire |
C14H25NO3 |
|---|---|
Poids moléculaire |
255.35 g/mol |
Nom IUPAC |
2-(hexylcarbamoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H25NO3/c1-2-3-4-7-10-15-13(16)11-8-5-6-9-12(11)14(17)18/h11-12H,2-10H2,1H3,(H,15,16)(H,17,18) |
Clé InChI |
RXTMILRUDMNUMR-UHFFFAOYSA-N |
SMILES |
CCCCCCNC(=O)C1CCCCC1C(=O)O |
SMILES canonique |
CCCCCCNC(=O)C1CCCCC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dichloro-N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B332580.png)

![6-(3-Nitrophenyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B332585.png)

![4-{3-[(2-fluorobenzyl)oxy]-4-methoxybenzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B332589.png)



![2-(2,4-dichlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B332596.png)
![2-(2,4-dichlorophenoxy)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B332597.png)




